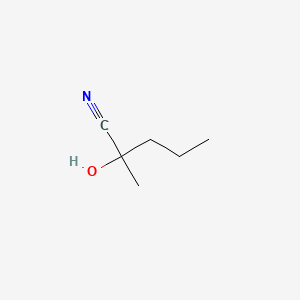

2-Hydroxy-2-methylpentanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-2-methylpentanenitrile is a chemical compound with the molecular formula C6H11NO . It has an average mass of 113.158 Da and a monoisotopic mass of 113.084061 Da . It is also known by its IUPAC name, Pentanenitrile, 2-hydroxy-2-methyl- .

Synthesis Analysis

The synthesis of 2-Hydroxy-2-methylpentanenitrile involves a two-step process. The first step is the nucleophilic addition of hydrogen cyanide to carbonyl compounds. This results in the formation of a negatively charged intermediate. In the second step, the negatively charged oxygen atom in the reactive intermediate quickly reacts with aqueous H+ (either from HCN, water, or dilute acid) to form a 2-hydroxynitrile .Molecular Structure Analysis

The molecular structure of 2-Hydroxy-2-methylpentanenitrile consists of a carbon chain with a hydroxyl (-OH) group and a nitrile (-CN) group .Chemical Reactions Analysis

2-Hydroxy-2-methylpentanenitrile can be produced using the (S)-hydroxynitrile lyase from Manihot esculenta . It can also be synthesized from halogenoalkanes, amides, and from aldehydes and ketones .Physical And Chemical Properties Analysis

2-Hydroxy-2-methylpentanenitrile has a density of 0.954g/cm3 and a boiling point of 214.4ºC . Its molecular weight is 113.15800 and it has a flash point of 83.5ºC .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Intermediates

2-Hydroxy-2-methylpentanenitrile serves as an intermediate in the synthesis of various organic compounds. Young, Buse, and Heathcock (2003) described its role in the formation of 2-methyl-2-(trimethylsiloxy)pentan-3-one, highlighting its utility in the acetal formation, CC and CO addition, and silylation processes (Young, Buse, & Heathcock, 2003).

Catalysis and Reaction Mechanisms

The compound has been studied in the context of catalytic processes and reaction mechanisms. For example, Díaz, Garin, and Maire (1983) explored its role in isomerization and hydrogenolysis of hexanes on alumina-supported PtRu catalysts (Díaz, Garin, & Maire, 1983).

Analytical Chemistry

In analytical chemistry, 2-Hydroxy-2-methylpentanenitrile is used in methods for quantitative determinations. Gracia-Moreno, Lopez, and Ferreira (2015) optimized and validated a method for determining hydroxy acids, including derivatives of 2-Hydroxy-2-methylpentanenitrile, in wines and other alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Enzymatic Reactions and Chirality

The compound is also relevant in studies focusing on enzymatic reactions and chirality. Mitsukura, Choraku, Da, and Itoh (1999) investigated the effects of thiocrown ether additives on the diastereoselectivity of lipase-catalyzed reactions involving derivatives of 2-Hydroxy-2-methylpentanenitrile (Mitsukura, Choraku, Da, & Itoh, 1999).

Metabolic Engineering and Biochemistry

In the field of metabolic engineering and biochemistry, 2-Hydroxy-2-methylpentanenitrile and its derivatives have been explored for their potential in bio-based production processes. Van Leeuwen et al. (2012) assessed the fermentative production of isobutene, a chemical related to 2-Hydroxy-2-methylpentanenitrile, highlighting the potential for bio-based production to replace petrochemical methods (van Leeuwen et al., 2012).

Wirkmechanismus

Target of Action

Nitriles, the class of organic compounds to which 2-hydroxy-2-methylpentanenitrile belongs, are known to interact with various biological targets depending on their structure and functional groups .

Mode of Action

The mode of action of 2-Hydroxy-2-methylpentanenitrile involves its interaction with its targets. As a nitrile, it can undergo various chemical reactions, such as addition and substitution reactions . For instance, aldehydes and ketones can undergo an addition reaction with hydrogen cyanide to produce a hydroxynitrile . In the case of 2-Hydroxy-2-methylpentanenitrile, it is formed from the reaction of propanone (a ketone) with hydrogen cyanide .

Biochemical Pathways

Nitriles and their derivatives are known to participate in various biochemical pathways, influencing the synthesis and degradation of many biomolecules .

Pharmacokinetics

The pharmacokinetic properties of a compound are influenced by its molecular structure and physicochemical properties such as molecular weight and solubility . 2-Hydroxy-2-methylpentanenitrile has a molecular weight of 113.158 Da , which may influence its absorption and distribution in the body.

Result of Action

The interaction of nitriles with biological targets can lead to various cellular responses, depending on the specific target and the cellular context .

Action Environment

The action, efficacy, and stability of 2-Hydroxy-2-methylpentanenitrile can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and temperature .

Safety and Hazards

2-Hydroxy-2-methylpentanenitrile is harmful if swallowed and causes serious eye damage. It is also suspected of damaging the unborn child. If swallowed, it is advised to rinse the mouth and not induce vomiting. If it comes into contact with the eyes, rinse cautiously with water for several minutes .

Zukünftige Richtungen

The future directions of 2-Hydroxy-2-methylpentanenitrile research could involve exploring its synthetic utility for the construction of diverse N/O-containing heterocyclic frameworks . This could lead to the development of new multicomponent strategies complying with Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

Eigenschaften

IUPAC Name |

2-hydroxy-2-methylpentanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-3-4-6(2,8)5-7/h8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTBWZRLSYDMSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

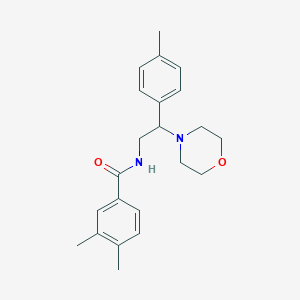

![N-[cyano(2-fluorophenyl)methyl]-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B2602460.png)

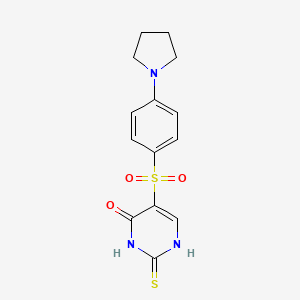

![[2-oxo-2-(4-phenoxyanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2602466.png)

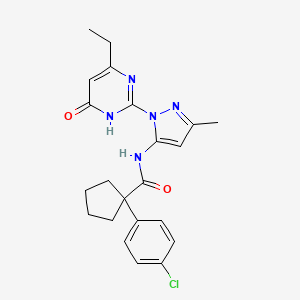

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2602467.png)

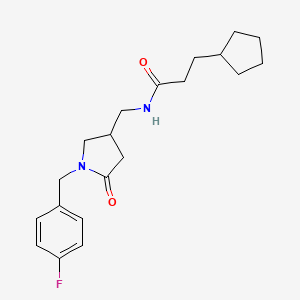

![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602471.png)

![3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2602475.png)